molecular formula C38H43N2NaO12 B1406615 Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate CAS No. 85409-48-9

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate

Cat. No.: B1406615
CAS No.: 85409-48-9
M. Wt: 742.7 g/mol
InChI Key: MXUYBRLIRUUWCC-UHFFFAOYSA-M
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Description

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate is a useful research compound. Its molecular formula is C38H43N2NaO12 and its molecular weight is 742.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Flavor Compounds

Research into branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, has been significant in understanding flavor compounds in foods. These compounds are produced and degraded from amino acids, with their formation influenced by metabolic conversions, microbial activity, and food composition. This area of study is crucial for controlling the formation of desired flavor levels in various food products (Smit, Engels, & Smit, 2009).

Antituberculosis Activity of Organotin Complexes

The antituberculosis activity of organotin complexes has been a subject of study, with certain complexes demonstrating significant activity against Mycobacterium tuberculosis. The structure, toxicity, and potential mechanisms of action of these organotin complexes, including those with carboxylic acid ligands, have been scrutinized, revealing a range of structural diversity and biological activity (Iqbal, Ali, & Shahzadi, 2015).

Synthesis of Chemical Intermediates

The synthesis of intermediates like 5,5′-Methylene-bis(benzotriazole) is essential in the preparation of metal passivators and light-sensitive materials. Developing practical and environmentally benign methods for synthesizing such intermediates is a focus area in green chemistry, aiding in the production of various industrial and research chemicals (Gu, Yu, Zhang, & Xu, 2009).

Metabolism of Aspartame

The metabolism of aspartame, a common sweetener, into aspartic acid, phenylalanine, and methanol, and the subsequent metabolic pathways of aspartate, has been reviewed to understand its impact on health. This research is relevant for assessing the safety and dietary effects of aspartame consumption (Ranney & Oppermann, 1979).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those with bis(2-chloroethyl)amino groups, have been reviewed for their antitumor activity. These compounds, some of which have passed preclinical testing, offer insights into the development of new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Properties

IUPAC Name

sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUYBRLIRUUWCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N2NaO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85409-48-9
Record name Disodium N,N'-[bis[[6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene]methylene](3-oxo-1(3H)-isobenzofuranylidene)]bis[N-(carboxymethyl)aminoacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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